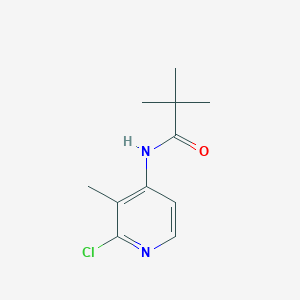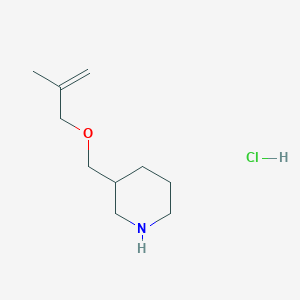
N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide
説明
N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide is a unique chemical compound with the empirical formula C11H15IN2O2 and a molecular weight of 334.15 . It is a solid compound . It is also known as IMPY and is a potent and selective ligand for the Aβ amyloid fibrils, making it a promising candidate for Alzheimer’s disease (AD) diagnosis.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string COc1c(I)nccc1NC(=O)C(C)(C)C . The InChI representation is 1S/C11H15IN2O2/c1-11(2,3)10(15)14-7-5-6-13-9(12)8(7)16-4/h5-6H,1-4H3,(H,13,14,15) .
Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 334.15 . The compound’s empirical formula is C11H15IN2O2 .
科学的研究の応用
Synthesis and Activity in Pharmaceutical Compounds
The compound N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide, due to its structural attributes, has been utilized in the synthesis of various pharmacologically active compounds. For instance, in the synthesis of ME1207, a pivaloyloxymethyl ester derivative exhibiting significant antibacterial activity against gram-positive and gram-negative bacteria, including beta-lactamase-producing strains. The compound showed promising urinary recovery post oral administration in mice, indicating its potential as an orally active agent (Sakagami et al., 1991).
Neuroleptic Activity
In another study, a series of benzamides were synthesized and evaluated for their neuroleptic activity, indicating a correlation between structure and activity. The study revealed that specific structural modifications in the benzamide derivatives led to enhanced neuroleptic activity, suggesting the potential role of this compound or related structures in modulating neuroleptic effects (Iwanami et al., 1981).
Metabolism and Pharmacokinetics
In the realm of metabolism and pharmacokinetics, this compound or its structural analogs have been instrumental in understanding the metabolic pathways and distribution of novel drugs. For instance, YH3945, a novel anti-cancer agent, exhibited extensive metabolism with the identification of various metabolites, including cyclic metabolites characteristic of the compound. The study of these metabolites provided insights into the metabolic pathways and potential therapeutic implications of the drug (Lee et al., 2004).
Imaging and Diagnostic Applications
Radioiodinated N-(dialkylaminoalkyl)benzamides, structurally related to this compound, have been used for imaging melanoma metastases, demonstrating high melanoma uptake and tissue selectivity. These compounds, with variations in phenyl substituents, showed promising results in mice bearing melanoma, suggesting their potential application in melanoma imaging and possibly for radionuclide therapy (Eisenhut et al., 2000).
Anti-Fibrotic and Anti-Metastatic Potential
Compounds structurally related to this compound have been investigated for their anti-fibrotic and anti-metastatic properties. For instance, IN-1130, an ALK5 inhibitor, demonstrated suppression of renal and hepatic fibrosis and exhibited anti-metastatic effects in a breast cancer-bearing mouse model. The study of its pharmacokinetics and metabolism revealed potential as an effective oral anti-fibrotic drug (Kim et al., 2008).
Safety and Hazards
The safety information available for N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide indicates that it has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements associated with this compound are H302 - H319 . The precautionary statements are P305 + P351 + P338 . It is also classified as a combustible solid .
特性
IUPAC Name |
N-(2-iodo-3-methoxypyridin-4-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-7-5-6-13-9(12)8(7)16-4/h5-6H,1-4H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOFKBIGTLFGBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=NC=C1)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189189 | |
| Record name | Propanamide, N-(2-iodo-3-methoxy-4-pyridinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1142192-49-1 | |
| Record name | Propanamide, N-(2-iodo-3-methoxy-4-pyridinyl)-2,2-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-(2-iodo-3-methoxy-4-pyridinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





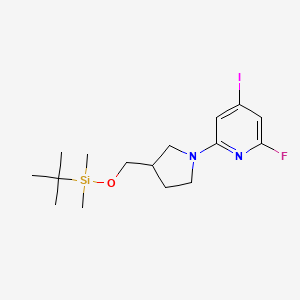
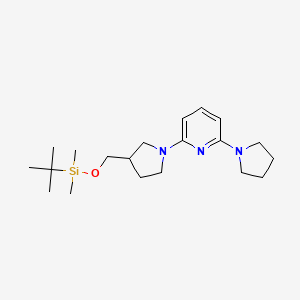
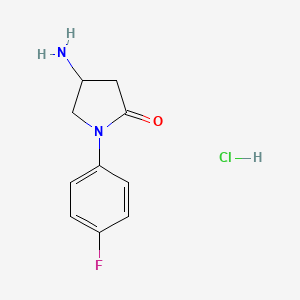
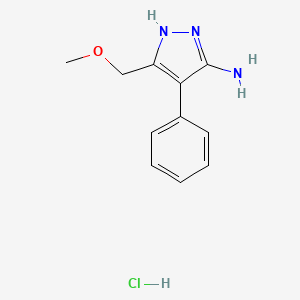
![2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440409.png)



![trans-2-[Isopropyl(methyl)amino]cyclopentanol](/img/structure/B1440415.png)
